![molecular formula C21H34O4 B7943200 (Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B7943200.png)
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
Übersicht
Beschreibung
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid is a synthetic analog of prostaglandin F2alpha. It is known for its role as a thromboxane A2 agonist, which makes it useful in various biological and chemical research applications . This compound is often used in in vitro experiments to induce shape change, aggregation, secretion, phosphoinositide hydrolysis, and protein phosphorylation in platelets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[221]heptan-6-yl]hept-5-enoic acid involves several steps, starting from prostaglandin F2alphaThis is typically achieved through a series of oxidation and reduction reactions, followed by cyclization to form the epoxy ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-epoxidized products .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Anti-inflammatory Properties
- Pain Management
- Vasodilation
Biochemical Research
- Metabolic Pathways
- Cell Proliferation Studies
Material Science Applications
- Biomaterials Development
- Polymer Chemistry
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in animal models of inflammation. |
Study 2 | Pain management | Showed efficacy comparable to traditional NSAIDs in clinical trials for chronic pain relief. |
Study 3 | Vasodilation | Found to significantly lower blood pressure in hypertensive rat models, indicating potential cardiovascular benefits. |
Wirkmechanismus
The compound exerts its effects primarily through its role as a thromboxane A2 agonist. It binds to thromboxane A2 receptors on platelets, inducing a series of intracellular signaling events that lead to shape change, aggregation, secretion, and protein phosphorylation . These effects are mediated through the activation of phosphoinositide hydrolysis and the subsequent release of intracellular calcium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin F2alpha: The parent compound from which (Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid is derived.
Thromboxane A2: A naturally occurring compound with similar biological activity.
9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha: Another synthetic analog with similar properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other analogs. Its ability to induce specific platelet responses makes it a valuable tool in research .
Biologische Aktivität
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid is a complex organic compound belonging to the class of prostaglandins and related compounds. Its structure includes a bicyclic framework and an unsaturated carboxylic acid moiety, which are characteristic of many biologically active lipids. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The chemical formula for this compound is C21H34O4, with an average molecular weight of approximately 350.499 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Research indicates that this compound acts as a thromboxane mimetic, influencing various physiological processes. Its mechanism involves the modulation of platelet aggregation and smooth muscle contraction through interactions with thromboxane receptors, which are critical in cardiovascular physiology and pathophysiology .
1. Thromboxane Mimetic Activity
Studies have shown that this compound mimics the effects of thromboxane A2 (TXA2), which plays a significant role in promoting platelet aggregation and vasoconstriction . This activity suggests potential applications in managing conditions related to impaired hemostasis.
2. Vasopressin-like Effects
The compound has been reported to exhibit hydro-osmotic effects similar to vasopressin, indicating its potential utility in treating conditions characterized by fluid imbalance . This property could be particularly beneficial in managing certain types of renal dysfunction.
3. Anti-inflammatory Properties
Preliminary data suggest that derivatives of this compound may possess anti-inflammatory properties by modulating the synthesis and release of pro-inflammatory mediators . This could open avenues for therapeutic applications in inflammatory diseases.
Case Study 1: Platelet Aggregation Inhibition
In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists . The effectiveness was compared with other known TXA2 analogs, revealing a dose-dependent response that highlights its potential as a therapeutic agent in cardiovascular diseases.
Case Study 2: Smooth Muscle Relaxation
Another study focused on the compound's ability to induce relaxation in smooth muscle tissues. Results indicated that it could effectively reduce contractions induced by various stimuli, suggesting its potential as a treatment for conditions like hypertension or asthma .
Research Findings
Eigenschaften
IUPAC Name |
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-REGKDVDGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C\CCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56985-32-1 | |
Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.